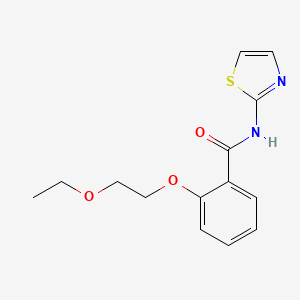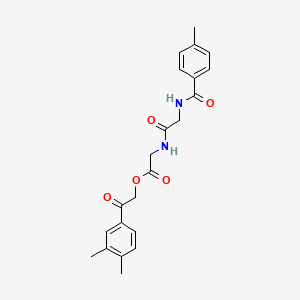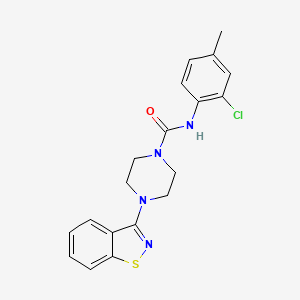![molecular formula C23H25ClO6 B4745880 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4745880.png)
4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Descripción general
Descripción
4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one, also known as BTBC, is a synthetic compound that belongs to the class of flavonoids. BTBC has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. The purpose of
Mecanismo De Acción
The mechanism of action of 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of certain enzymes. For example, this compound has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have antioxidant activity, which may help protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory activity, which may help reduce inflammation in various tissues and organs. Additionally, this compound has been shown to have anticancer activity, which may help prevent or treat various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one in lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to administer and study in vivo. However, one of the limitations of using this compound is its relatively low bioavailability, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects, which may help prevent or slow the progression of these diseases. Another area of interest is its potential applications in the treatment of metabolic disorders, such as diabetes and obesity. This compound has been shown to have anti-inflammatory and anti-obesity effects, which may help improve metabolic health. Finally, there is also interest in exploring the potential applications of this compound in the field of drug delivery, as it has been shown to have high solubility in water and low toxicity.
Aplicaciones Científicas De Investigación
4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Propiedades
IUPAC Name |
4-butyl-6-chloro-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClO6/c1-5-6-7-15-10-22(25)30-18-12-19(17(24)11-16(15)18)29-13-14-8-20(26-2)23(28-4)21(9-14)27-3/h8-12H,5-7,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDCEFNFRDDDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B4745810.png)


![2-methoxy-5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4745824.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4745847.png)
![{[5-(2,4-dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B4745852.png)

![N-[3-(diethylamino)propyl]-2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4745869.png)
![2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4745874.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(1-cyclopropylethyl)propanamide](/img/structure/B4745886.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4745896.png)

![N-benzyl-N-methyl-3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4745908.png)
